molecular formula C6H11O4P B13408307 Trimethylolpropane (1,1,4,4,5-D5) Phosphate

Trimethylolpropane (1,1,4,4,5-D5) Phosphate

Cat. No.: B13408307
M. Wt: 183.15 g/mol
InChI Key: BYEFHDZWRALTEN-CZMJLJOYSA-N
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Description

Trimethylolpropane (1,1,4,4,5-D5) Phosphate is a high-purity, deuterated analog of Trimethylolpropane Phosphate (TMPP), a known neuroactive organophosphate. This compound is specifically designed for use as an internal standard in advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), where its deuterated structure provides a crucial mass shift for precise quantification and metabolic profiling. While the parent compound, TMPP, is recognized for its potent activity as a gamma-aminobutyric acid A (GABA-A) receptor antagonist , this deuterated version is intended for research applications only. Studies on non-deuterated TMPP have shown that it inhibits spontaneous GABAergic transmission by directly blocking GABA-A receptor/Cl- channels, leading to a reduction in the amplitude and frequency of inhibitory postsynaptic currents . This mechanism underlies its convulsant properties and makes it a valuable tool for researchers modeling neurological disorders and investigating excitotoxicity. Furthermore, TMPP is of significant interest in toxicology, as it can be generated during the partial pyrolysis of certain synthetic ester lubricants . This deuterated analog enables accurate tracking and study of the environmental fate, metabolic pathways, and toxicokinetics of the parent compound in controlled research settings. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H11O4P

Molecular Weight

183.15 g/mol

IUPAC Name

3,3,5,5,8-pentadeuterio-4-ethyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide

InChI

InChI=1S/C6H11O4P/c1-2-6-3-8-11(7,9-4-6)10-5-6/h2-5H2,1H3/i3D,4D2,5D2

InChI Key

BYEFHDZWRALTEN-CZMJLJOYSA-N

Isomeric SMILES

[2H]C1C2(C(OP(=O)(O1)OC2([2H])[2H])([2H])[2H])CC

Canonical SMILES

CCC12COP(=O)(OC1)OC2

Origin of Product

United States

Preparation Methods

Aldol Condensation and Cannizzaro Reaction

The foundational method for TMP synthesis involves a two-step process: aldol condensation followed by the Cannizzaro reaction, typically conducted in aqueous media with basic catalysts.

Process Overview:

  • Reactants: n-Butyl aldehyde (n-BAL), formaldehyde, and alkali metal hydroxides (e.g., sodium hydroxide).
  • Reaction Conditions: The mixture is heated between 40°C to 65°C, with continuous addition of reactants and catalysts, facilitating aldol condensation and subsequent Cannizzaro reactions to produce TMP.

Research Data:

  • A patent describes continuous addition of n-BAL and formaldehyde with sodium hydroxide, achieving yields of approximately 88.3% TMP based on aldehyde used, with formaldehyde conversion rates reaching 79% (see).
  • The process involves deactivating residual sodium formate via heat treatment at 180°C, followed by distillation to purify TMP with a purity of up to 98.8%.

Catalytic Esterification and Acid Catalysis

Alternative approaches utilize acid catalysis, such as sulfuric or phosphoric acid, to facilitate esterification of TMP intermediates, especially in bio-based or environmentally friendly processes.

Method Highlights:

  • Epoxidation and ring-opening reactions at double bonds of oleic acid derivatives can produce TMP esters, which are then purified by distillation.
  • Acidic conditions (pH ≤ 4) and elevated temperatures (140°C–280°C) are employed for heat treatment, deactivating impurities and high-boiling components, leading to high-purity TMP (see).

Purification of TMP

Distillation Techniques

Distillation remains the most effective method for removing high-boiling impurities, inorganic salts, and residual formaldehyde:

  • Vacuum Distillation: Conducted at reduced pressures (e.g., 1 Torr) to prevent thermal decomposition, yielding TMP with purities exceeding 98.8% (see).
  • Fractional Distillation: Using packed columns with multiple theoretical stages ensures high purity and removal of residual formaldehyde and other volatiles.

Acid Treatment and Heat Processing

  • Sodium formate and other inorganic salts are deactivated and removed via heat treatment at 180°C under atmospheric or reduced pressure, often after adding phosphoric acid to facilitate salt removal.
  • Post-treatment distillation ensures the final TMP purity suitable for pharmaceutical or high-performance industrial applications.

Phosphorylation of TMP to Form Trimethylolpropane (1,1,4,4,5-D5) Phosphate

Phosphorylation Reaction

The phosphorylation of TMP is typically achieved by reacting purified TMP with phosphorus oxychloride (POCl₃), phosphoric acid, or phosphoryl chlorides under controlled conditions:

  • Reaction Conditions: Elevated temperatures (80°C–150°C) in inert atmospheres, with catalysts such as pyridine or triethylamine to facilitate the reaction.
  • Reaction Pathway: TMP reacts with phosphorylating agents to form phosphate esters, incorporating deuterium labels (D5) at specific methyl groups.

Purification and Characterization

  • The crude phosphate product is purified through distillation or extraction to remove unreacted reagents and by-products.
  • Final compounds are characterized using FTIR, NMR (including ^1H, ^13C, and ^31P), confirming the incorporation of deuterium at the methyl groups and the phosphate ester linkage.

Summary of Preparation Data

Method Reactants Key Conditions Purity Achieved Remarks
Aldol + Cannizzaro n-Butyl aldehyde, formaldehyde, NaOH 40–65°C, continuous addition ~88-98.8% High yield, industrial applicability
Acid Catalysis (Bio-based) TMP derivatives, oleic acid, H₂SO₄ 140–280°C, heat treatment >99.5% Suitable for environmentally friendly processes
Phosphorylation TMP + phosphoryl reagents 80–150°C, inert atmosphere Confirmed via NMR Incorporates D5 label, high purity, specialized

Research Outcomes and Perspectives

  • Efficiency and Yield: The combination of continuous aldol/Cannizzaro reactions with distillation and acid treatments yields high-purity TMP, essential for subsequent phosphorylation.
  • Environmental Impact: Bio-based methods utilizing oleic acid derivatives and milder conditions are increasingly favored.
  • Industrial Relevance: The methods described are scalable, with patent literature supporting large-scale production with high yields and purity, critical for pharmaceutical and specialty chemical applications.

Chemical Reactions Analysis

Trimethylolpropane (1,1,4,4,5-D5) Phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Trimethylolpropane (1,1,4,4,5-D5) Phosphate has a wide range of scientific research applications, including:

Mechanism of Action

Trimethylolpropane (1,1,4,4,5-D5) Phosphate exerts its effects by acting as a gamma-aminobutyric acid receptor antagonist. This interaction leads to the inhibition of gamma-aminobutyric acid-mediated neurotransmission, which can result in convulsions, seizures, and other neuromuscular-related episodes. The molecular targets involved include gamma-aminobutyric acid receptors and associated signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

TMPP shares structural and functional similarities with other OPEs, including triphenyl phosphate (TPhP), tri-iso-butyl phosphate (TiBP), and triparacresyl phosphate (TCP). These compounds vary in alkyl/aryl substituents, influencing their stability, toxicity, and applications:

Compound Structure Primary Applications Key Toxicological Findings
Trimethylolpropane Phosphate (TMPP) Trimethylolpropane backbone with phosphate ester Flame retardants, lubricant additives Neurotoxicity (seizures, neurotransmitter depletion), glycometabolic disruption
Triphenyl Phosphate (TPhP) Three phenyl groups attached to phosphate Plastics, electronics, furniture foam Endocrine disruption, metabolic syndrome, hepatotoxicity
Tri-iso-butyl Phosphate (TiBP) Branched alkyl chains Hydraulic fluids, plasticizers Lower acute toxicity compared to TMPP but associated with insulin resistance in mixtures
Triparacresyl Phosphate (TCP) Cresyl substituents Aviation lubricants Neurotoxicity (organophosphate-induced delayed neuropathy), historical poisoning cases

Functional Comparisons

  • In contrast, TCP and other aryl phosphates exhibit higher thermal stability but degrade into neurotoxic metabolites under extreme conditions .
  • Toxicity Mechanisms: Neurotoxicity: TMPP induces acute seizures and dopamine depletion in the nucleus accumbens, akin to TCP’s delayed neuropathy but with faster onset .
  • Regulatory Status :
    While TMPP lacks specific occupational exposure limits, ACGIH lists inhalable limits for trimethylolpropane (parent compound) and TCP, reflecting broader regulatory caution toward OPEs .

Research Findings and Discrepancies

  • Smoke Toxicity :
    Phosphorus-containing foams with TMPP analogues (e.g., brominated/chlorinated phosphate esters) produce smoke with higher lethality in rats, correlating with phosphorus content .
  • Mixed Exposures :
    The China BAPE Study identified synergistic effects of TMPP with TiBP and TPhP on glycometabolic markers, though individual compound contributions remain unclear due to variable study designs .
  • Neurotoxic Potency: TMPP’s convulsant activity (0.13 µmol/infusion in rats) exceeds that of non-phosphorus esters but aligns with neurotoxic organophosphates like TCP .

Data Tables

Table 1: Comparative Toxicity of Selected OPEs in Rodent Models

Compound LD50 (Oral, Rat) Neurotoxic Effects Metabolic Effects
TMPP Not reported Seizures, dopamine depletion Glycometabolic disruption
Triphenyl Phosphate 3,500 mg/kg Cholinergic inhibition (weak) Insulin resistance in mixtures
Triparacresyl Phosphate 1,200 mg/kg Delayed neuropathy Not reported

Biological Activity

Trimethylolpropane phosphate (TMPP) is a compound that has garnered attention due to its neurotoxic properties and potential implications in various fields, including toxicology and safety assessments. This article delves into the biological activity of TMPP, focusing on its neurotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Trimethylolpropane phosphate is chemically characterized as a phosphate ester derived from trimethylolpropane. Its molecular formula is C6H11O4P, and it is often represented in research as follows:

TMPP C6H11O4P\text{TMPP }\text{C}_6\text{H}_{11}\text{O}_4\text{P}

The compound is primarily studied for its neurotoxic effects, particularly in relation to its impact on neuronal activity.

TMPP has been identified as a potent neurotoxin that primarily affects the central nervous system (CNS). Research indicates that TMPP acts as an antagonist to GABA (gamma-aminobutyric acid) receptors, which are critical for inhibitory neurotransmission in the brain. This antagonism leads to increased neuronal excitability and can result in seizures. Specifically, studies have shown that TMPP induces epileptiform activity in cultured neuronal networks, characterized by:

  • Increased spike frequencies
  • Synchronous burst episodes
  • Altered burst parameters such as duration and interburst intervals

In one study, TMPP concentrations ranging from 2 to 200 µM were shown to reorganize network activity into quasi-periodic bursts, mirroring the effects of known convulsants like bicuculline .

Case Studies

  • Acute Neurotoxicity Assessment : A study utilized cultured neuronal networks to evaluate TMPP's acute neurotoxic effects. The findings highlighted significant changes in network activity parameters upon exposure to TMPP, including decreased coefficients of variation for burst duration and rate .
  • Repeated Exposure Effects : Another investigation into repeated exposure revealed that TMPP not only induces immediate neurotoxicity but also sensitizes the CNS over time. This sensitization facilitates electrical kindling, which can lead to increased seizure susceptibility following subsequent exposures .
  • Thermal Decomposition Studies : TMPP has been identified as a product of thermal decomposition of certain lubricants under fire conditions. This raises concerns about potential exposure during firefighting or cleanup operations following incidents involving these materials .

Data Summary

The following table summarizes key findings related to the biological activity of TMPP:

Study Key Findings Concentration Range Effects Observed
Acute Neurotoxicity AssessmentInduced synchronous burst episodes and altered network activity2 - 200 µMIncreased spike frequency; decreased CVs
Repeated Exposure EffectsInduced CNS sensitization; facilitated electrical kindlingNot specifiedIncreased seizure susceptibility
Thermal Decomposition StudiesConfirmed formation of TMPP from thermal degradation of lubricantsNot specifiedPotential dermal hazard post-fire

Q & A

Q. How can isotopic labeling (e.g., 1,1,4,4,5-D5) enhance pharmacokinetic studies of TMP derivatives?

  • Methodological Answer : Deuterated analogs improve traceability in mass spectrometry, enabling precise quantification of metabolic pathways (e.g., hepatic oxidation) and distribution in tissues. Use LC-MS/MS with multiple reaction monitoring (MRM) for sensitive detection .

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